molecular formula C9H10O3 B041798 2-Hydroxyethyl benzoate CAS No. 94-33-7

2-Hydroxyethyl benzoate

Cat. No.: B041798
CAS No.: 94-33-7
M. Wt: 166.17 g/mol
InChI Key: LSWRBVSEWBWTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl benzoate, also known as ethylene glycol monobenzoate, is an organic compound with the molecular formula C9H10O3. It is a benzoate ester formed from the condensation of benzoic acid and ethylene glycol. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl benzoate can be synthesized through the esterification of benzoic acid with ethylene glycol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure efficient and consistent production .

Comparison with Similar Compounds

  • Ethylene glycol diacetate
  • Ethylene glycol dibenzoate
  • Propylene glycol monobenzoate

Comparison: 2-Hydroxyethyl benzoate is unique due to its specific ester linkage and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to ethylene glycol diacetate and dibenzoate, this compound has a simpler structure and is more readily hydrolyzed .

Properties

IUPAC Name

2-hydroxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWRBVSEWBWTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53806-80-7
Record name Poly(oxy-1,2-ethanediyl), α-benzoyl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53806-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20879477
Record name 1,2-ETHANEDIOL, MONOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-33-7
Record name 2-Hydroxyethyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol monobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediol, 1-benzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-ETHANEDIOL, MONOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL MONOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6172C054XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of benzonitrile (103g) in ethylene glycol (310g) was heated at reflux under substantially anhydrous conditions for 3 days. The reaction mixture was cooled and added to a mixture of ice and water (about 300ml). The resulting mixture was extracted with ether (3 × 300ml) and the combined ether extract back-washed with water (2 × 300ml) and then with a saturated sodium chloride solution (300ml). The ether solution was dried over anhydrous sodium sulfate. The ether was evaporated and the residual oil distilled to give 108g (65% of theoretical) of ethylene glycol monobenzoate, b.p. 132°-135° C./1.5 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of benzonitrile (103 g) in ethylene glycol (310 g) was heated at reflux under substantially anhydrous conditions for 3 days. The reaction mixture was cooled and added to a mixture of ice and water (about 300 ml). The resulting mixture was extracted with ether (3×300 ml) and the combined ether extract back-washed with water (2×300 ml) and then with a saturated sodium chloride solution (300 ml). The ether solution was dried over anhydrous sodium sulfate. The ether was evaporated and the residual oil distilled to give 108 g (65% of theoretical) of ethylene glycol monobenzoate, b.p. 132°-135° C./1.5 mm Hg.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl benzoate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl benzoate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl benzoate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl benzoate
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethyl benzoate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl benzoate
Customer
Q & A

Q1: What is 2-hydroxyethyl benzoate and where is it found?

A1: this compound is an organic compound frequently encountered in natural product chemistry. It has been isolated from various plant sources, including:

  • Gracilaria tenuistipitata var. liui Zhang and Xia: This red algae species yielded this compound alongside other compounds like monogalactosyl diacylglycerol and β-sitosterol. []
  • Hoya cagayanensis C. M. Burton: The leaves of this plant species were found to contain this compound and a mixture of β-sitosterol and stigmasterol. []
  • Ficus minahassae (Teijsm. and de Vriese) Miq.: The leaves of this fig species also yielded this compound upon chemical investigation. []

Q2: How is this compound related to polyethylene terephthalate (PET)?

A2: this compound serves as a valuable model compound for studying the degradation and enzymatic hydrolysis of PET, a common plastic. Its structure closely resembles the repeating units within the PET polymer chain. [, ] Researchers utilize this compound to understand the breakdown mechanisms and enzymatic activities relevant to PET biodegradation.

Q3: Can enzymes be used to break down PET, and how does this compound play a role in this research?

A3: Yes, certain enzymes exhibit the ability to hydrolyze PET. One example is a p-nitrobenzylesterase (BsEstB) isolated from Bacillus subtilis. This enzyme breaks down PET into terephthalic acid (TA), mono-(2-hydroxyethyl) terephthalate (MHET), and benzoic acid (BA). [] While BsEstB does not directly release this compound, this compound is a key intermediate in the overall PET degradation pathway and is used to study the enzyme's activity on simpler, related molecules like bis(2-hydroxyethyl) terephthalate (BHET).

Q4: Besides being a model compound for PET degradation, has this compound been explored for other applications?

A4: Yes, this compound has found use as a building block in carbohydrate chemistry. Specifically, it acts as an acceptor molecule during glycosylation reactions, which are crucial for synthesizing complex carbohydrates. [] For instance, it can be coupled with activated sugar molecules (glycosyl donors) to create glycosides, showcasing its versatility in organic synthesis.

Q5: How is the CAMB group utilized in carbohydrate synthesis, and what is the role of this compound in this context?

A5: The 2-(chloroacetoxymethyl)benzoyl (CAMB) group serves as a protecting group for hydroxyl groups in carbohydrate chemistry. It is selectively removed later in the synthesis. [] this compound plays the role of a glycosyl acceptor in reactions involving CAMB-protected sugar molecules. This allows for the controlled formation of specific glycosidic bonds, ultimately enabling the construction of complex carbohydrate structures.

Q6: What analytical techniques are used to characterize and quantify this compound?

A6: Researchers primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of this compound. This technique provides detailed information about the compound's carbon and hydrogen atoms, confirming its identity. [, , ] Additionally, other chromatographic and spectroscopic methods are likely employed to quantify its presence in mixtures and monitor reactions involving this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.